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molecular formula C6H9NO2 B3053268 5-Cyanopentanoic acid CAS No. 5264-33-5

5-Cyanopentanoic acid

Cat. No. B3053268
M. Wt: 127.14 g/mol
InChI Key: SKUPALMUTWEAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372939B1

Procedure details

A 100 cc stainless steel (Parr reactor) stirred batch autoclave was used for the hydrogenation of 5-cyanovaleric acid (5CVA) in the presence of 5% Ru/TiO2 catalyst. 10.0 g of 5CVA mixture (92.8% 5CVA, 3.1 % 3CVA, and 3.4% 4-cyanovaleric acid (4CVA)), 1.0 g of 1-methyl-2-pyrrolidinone (NMP, internal standard), 40.0 g of ammonium hydroxide solution, and 1.0 g of 5% Ru/TiO2 were added in the reactor cup. The reactor was then assembled by securing the cup to the head, pressure tested with 100 psig (0.69 MPa) of nitrogen, and purged with nitrogen, followed by hydrogen. The reactor was then pressurized to 250 psig (1.8 MPa) with hydrogen and heated up to the reaction temperature (110° C.), under constant stirring. The pressure in the reactor was then brought up to the desired level (900 psig (6.3 MPa)) and maintained at that level throughout the entire duration of the run (4 hr). During the course of the reaction, samples (0.2 cc) were withdrawn periodically from the reactor through a sample port, connected to a dip leg inside the reactor, and analyzed by Hewlett-Packard 6890 gas chromatograph after derivatizing the sample with a mixture of bis-trimethylsilyl trifluoro acetamide (BSTFA) and trimethylchlorosilane. The conversion of 5CVA and selectivities and yields of 6-aminocaproic acid (6ACA) and caprolactam (CL) as a function of reaction time have been presented in Table 1.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ru TiO2
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
solvent
Reaction Step Three
[Compound]
Name
Ru TiO2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:2].[OH-].[NH4+]>CN1CCCC1=O>[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:2].[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:7]1(=[O:9])[NH:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCCC(=O)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)CCCCC(=O)O
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[NH4+]
Name
Ru TiO2
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Ru TiO2
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that level throughout the entire duration of the run (4 hr)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
During the course of the reaction, samples (0.2 cc)
CUSTOM
Type
CUSTOM
Details
were withdrawn periodically from the reactor through a sample port
ADDITION
Type
ADDITION
Details
with a mixture of bis-trimethylsilyl trifluoro acetamide (BSTFA) and trimethylchlorosilane

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCCC(=O)O
Name
Type
product
Smiles
NCCCCCC(=O)O
Name
Type
product
Smiles
C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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